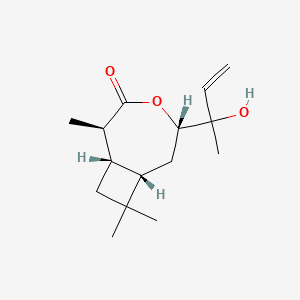
Hebelophyllene E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hebelophyllene E is a natural product found in Hebeloma longicaudum and Hebeloma crustuliniforme with data available.
Scientific Research Applications
Synthesis and Chemical Structure
- The first synthesis of hebelophyllene E was achieved, providing insights into its chemical structure and the potential for developing novel organic compounds. This synthesis used a catalytic enantioselective [2+2] cycloaddition of alkenes and allenoates, facilitated by a novel oxazaborolidine catalyst. This approach opened new avenues for accessing chiral geminal dimethylcyclobutanes, a key structural element in this class of natural products (Wiest, Conner, & Brown, 2018).
Biological Activities and Applications
Insect Interaction and Ecological Role :
- Hebelophyllene E, specifically E-(β)-caryophyllene, a related compound, plays a crucial role in ecological interactions. It serves as a key compound for host-plant recognition by certain insect species, influencing ecological dynamics across trophic levels (Salvagnin et al., 2016).
Medical and Therapeutic Potential :
- β-Caryophyllene, a major sesquiterpene related to hebelophyllene E, exhibits various pharmacological activities including neuroprotective effects. It shows promise in treating neurological disorders such as anxiety, depression, and Alzheimer's disease. This is attributed to its action on cannabinoid receptors, particularly CB2 receptors (Machado et al., 2018).
Agricultural Applications :
- E-(β)-caryophyllene, a compound closely related to hebelophyllene E, is utilized in biological control strategies in agriculture. Its release from plants can attract natural enemies of herbivores, thus acting as a biological control agent. This approach is particularly significant in managing pest populations in crops like maize (Rasmann et al., 2005).
properties
Product Name |
Hebelophyllene E |
|---|---|
Molecular Formula |
C15H24O3 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
(1S,2R,5S,7S)-5-(2-hydroxybut-3-en-2-yl)-2,8,8-trimethyl-4-oxabicyclo[5.2.0]nonan-3-one |
InChI |
InChI=1S/C15H24O3/c1-6-15(5,17)12-7-11-10(8-14(11,3)4)9(2)13(16)18-12/h6,9-12,17H,1,7-8H2,2-5H3/t9-,10-,11+,12+,15?/m1/s1 |
InChI Key |
DGHMLXSJSLBSKG-QASSWSFNSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2CC([C@H]2C[C@H](OC1=O)C(C)(C=C)O)(C)C |
Canonical SMILES |
CC1C2CC(C2CC(OC1=O)C(C)(C=C)O)(C)C |
synonyms |
(-)- hebelophyllene E hebelophyllene E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



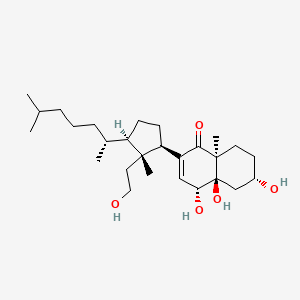
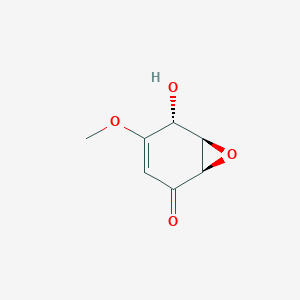
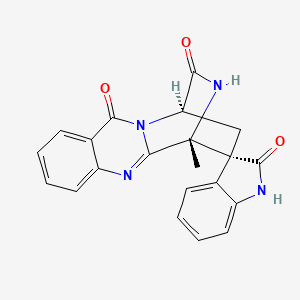

![2-methyl-4-[(11Z,15Z)-2,8,19,20-tetrahydroxydotriaconta-11,15-dienyl]-2H-furan-5-one](/img/structure/B1248239.png)
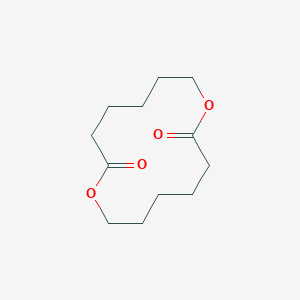
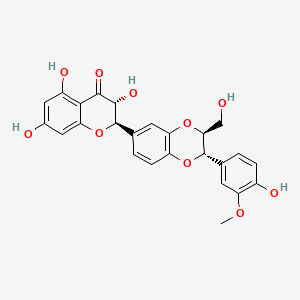
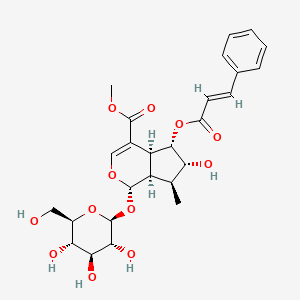
![(2S,3R,4E,6R)-4-hydroxyimino-3-methoxy-2-methyl-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B1248246.png)

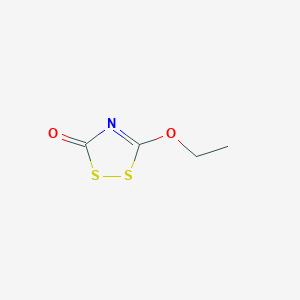
![(E)-4-[(1S)-2,2-dimethylcyclobutyl]but-3-en-2-one](/img/structure/B1248249.png)
![2-{4'-[amino(Imino)methyl]biphenyl-3-Yl}-1h-Benzimidazole-6-Carboximidamide](/img/structure/B1248252.png)
![N-[4'-(trifluoromethyl)-4-biphenylyl]sulfamide](/img/structure/B1248253.png)